Tucaresol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mechanism of Action

Tucaresol acts as an allosteric modulator of hemoglobin. It binds to specific sites on the hemoglobin molecule, increasing its affinity for oxygen. This means hemoglobin holds onto oxygen more tightly, preventing HbS from deoxygenating and subsequently sickling.

Pre-clinical studies

Pre-clinical studies in animal models demonstrated that Tucaresol effectively reduces red blood cell (RBC) sickling and improves other hematological parameters. These findings provided support for further investigation in human clinical trials.

Clinical Trials

Tucaresol has undergone limited clinical trials in humans with SCD. Initial studies showed promising results, with Tucaresol increasing oxygen affinity of HbS, reducing hemolysis (breakdown of red blood cells), and improving other blood cell parameters. However, some participants experienced side effects like fever and swollen lymph nodes.

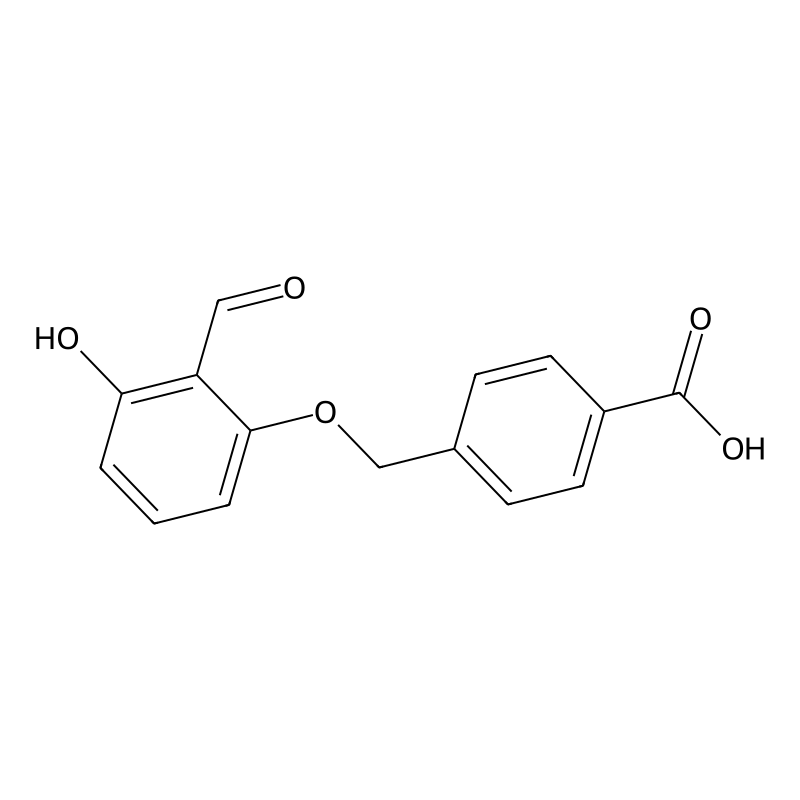

Tucaresol, chemically known as 4-[(2-formyl-3-hydroxyphenoxy)methyl]benzoic acid, is an organic compound with the molecular formula C₁₅H₁₂O₅. It is notable for its role as an immunomodulator and its ability to enhance the oxygen affinity of hemoglobin. This compound has garnered interest due to its potential therapeutic applications, particularly in treating conditions like sickle cell disease and certain viral infections .

- As Tucaresol is still under investigation, data on its toxicity, flammability, and reactivity is limited. The study by Stuart et al. (1996) involving sickle cell patients did not report any major adverse effects at the administered doses []. However, further studies are needed to establish a complete safety profile.

Tucaresol exhibits significant biological activity by enhancing immune responses and modulating hemoglobin's oxygen affinity. It selectively protects CD4+ T helper cells and enhances both CD4 Th-cell and CD8 cytotoxic T-cell responses in vivo. This compound has been studied for its potential use in treating HIV infections and other viral diseases due to its immunomodulatory properties . The compound's ability to shift the oxygen dissociation curve of hemoglobin makes it particularly valuable in managing conditions associated with low oxygen levels.

The synthesis of Tucaresol has been achieved through various methods. One notable approach involves a two-step process starting from resorcinol or 2,6-dimethoxybenzaldehyde, which has been refined to improve yield and scalability. Recent advancements have reduced the multi-step synthesis to just three steps, making it more practical for large-scale production . The proprietary nature of some synthesis routes limits public access to detailed methodologies.

Tucaresol has several promising applications:

- Sickle Cell Disease: By increasing hemoglobin's oxygen affinity, Tucaresol can alleviate symptoms associated with sickle cell disease.

- Immunotherapy: Its immunomodulatory effects make it a candidate for enhancing immune responses in various conditions, including viral infections.

- Antiviral Treatments: Preliminary studies suggest potential effectiveness against viruses like HIV and hepatitis B .

- Cancer Treatment: Tucaresol has been explored for its role in radiosensitization of tumors due to its ability to transiently increase tissue hypoxia .

Research indicates that Tucaresol interacts with various proteins, particularly those involved in immune response regulation. Its binding to hemoglobin enhances oxygen transport while also influencing T-cell activation and function. Interaction studies have shown that Tucaresol can affect the conformational dynamics of hemoglobin and possibly inhibit certain viral proteins through similar binding mechanisms .

Tucaresol shares structural similarities with several compounds that also influence hemoglobin's function or exhibit immunomodulatory properties. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Hydroxyurea | Urea derivative; affects DNA synthesis | Used primarily for treating sickle cell disease |

| Nitric Oxide Donors | Release nitric oxide; vasodilatory effects | Enhances blood flow but does not directly affect hemoglobin |

| Aminophylline | Theophylline derivative; bronchodilator | Primarily used for asthma; impacts respiratory function |

| Cobalt Protoporphyrin | Metal-based compound; mimics heme | Increases erythropoiesis but may have different side effects |

Tucaresol is unique due to its dual role as both an immunomodulator and a modulator of hemoglobin's oxygen affinity, distinguishing it from other compounds that may focus solely on one of these functions.

Monoisotopic Mass (272.068473 Da) and Average Mass (272.256 g/mol)

Tucaresol is characterized by the molecular formula C15H12O5, representing a complex organic molecule containing fifteen carbon atoms, twelve hydrogen atoms, and five oxygen atoms [1] [2]. The compound exhibits a monoisotopic mass of 272.068473 Da, which represents the exact mass calculated using the most abundant isotopes of each constituent element [2] [5]. The average molecular weight is 272.256 g/mol, accounting for the natural isotopic distribution of the constituent atoms [1] [2] [3].

The mass characteristics of tucaresol reflect its substantial molecular size and the presence of multiple oxygen-containing functional groups [2]. The relatively high oxygen content, comprising approximately 29.4% of the molecular weight, contributes significantly to the compound's physicochemical properties and biological activity [1] [5].

Computed Molecular Descriptors

Comprehensive molecular descriptor analysis reveals several key structural features of tucaresol [2] [5] [11]. The compound demonstrates an achiral stereochemistry with no defined stereocenters, resulting in no optical activity [5]. The molecular structure exhibits a formal charge of zero, indicating overall electrical neutrality under physiological conditions [5].

The topological polar surface area (TPSA) of tucaresol is calculated to be 83.83 Ų, which falls within the favorable range for oral bioavailability according to established pharmaceutical guidelines [11]. The molecular refractivity is computed as 72.95, reflecting the compound's polarizability and molecular volume characteristics [11]. These descriptors collectively indicate favorable drug-like properties and suggest potential for biological membrane permeation [11].

| Molecular Descriptor | Value | Significance |

|---|---|---|

| Monoisotopic Mass | 272.068473 Da | Exact mass for isotopic analysis |

| Average Molecular Weight | 272.256 g/mol | Standard molecular weight calculation |

| Topological Polar Surface Area | 83.83 Ų | Membrane permeability predictor |

| Molecular Refractivity | 72.95 | Polarizability indicator |

| Rotatable Bond Count | 5 | Conformational flexibility measure |

| Hydrogen Bond Donors | 2 | Intermolecular interaction capacity |

| Hydrogen Bond Acceptors | 5 | Intermolecular interaction capacity |

IUPAC Nomenclature and Chemical Identifiers

InChI and SMILES Representations

The International Chemical Identifier (InChI) for tucaresol provides a comprehensive structural description: InChI=1S/C15H12O5/c16-8-12-13(17)2-1-3-14(12)20-9-10-4-6-11(7-5-10)15(18)19/h1-8,17H,9H2,(H,18,19) [2] [5]. This standardized notation captures the complete connectivity and stereochemical information of the molecule [2] [5].

The Simplified Molecular-Input Line-Entry System (SMILES) representation is expressed as: OC(=O)C1=CC=C(COC2=CC=CC(O)=C2C=O)C=C1 [2] [5]. This linear notation efficiently describes the molecular structure and enables computational processing and database searching [2] [5]. The InChI Key, XEDONBRPTABQFB-UHFFFAOYSA-N, serves as a unique molecular identifier for database indexing and retrieval [2] [5].

CAS Registry Number (84290-27-7)

Tucaresol is registered under Chemical Abstracts Service (CAS) Registry Number 84290-27-7 [1] [2] [3]. This unique numerical identifier serves as the primary reference for the compound in chemical databases and regulatory documentation [1] [2]. The CAS number facilitates unambiguous identification across different naming systems and international jurisdictions [1] [2] [3].

Alternative Chemical Names and Synonyms

Tucaresol is known by numerous alternative names and synonyms in scientific literature [1] [3] [9]. The primary IUPAC name is 4-[(2-formyl-3-hydroxyphenoxy)methyl]benzoic acid [1] [2] [3]. Additional systematic names include 4-((2-Formyl-3-hydroxyphenoxy)methyl)benzoic acid and Benzoic acid, 4-[(2-formyl-3-hydroxyphenoxy)methyl]- [1] [3] [9].

The compound is also referenced by various code names including BW A589C, BWA 589C, BW 589C, and BW-589C, reflecting its development history [1] [9]. International non-proprietary name variations include Tucaresol [INN:BAN] and related linguistic adaptations such as tucarésol (French), tucaresolum (Latin), тукарезол (Russian), توكاريزول (Arabic), and 妥卡雷琐 (Chinese) [3]. The United States Adopted Name Council identifier JH368G5B9M provides additional regulatory reference [2] [5] [7].

Structural Features and Conformational Analysis

2D Structural Depiction and Analysis

The two-dimensional structure of tucaresol reveals a distinctive molecular architecture comprising two aromatic ring systems connected through a methylene ether linkage [1] [2] [25]. The primary structural framework consists of a benzoic acid moiety linked to a 2-formyl-3-hydroxyphenoxy group via a methylene bridge [2] [5] [25].

The molecular topology demonstrates significant structural complexity with multiple functional groups strategically positioned to facilitate specific intermolecular interactions [2] [25]. The aromatic systems provide π-electron density for potential stacking interactions, while the functional groups enable hydrogen bonding and electrostatic interactions [16] [25]. The methylene linker introduces conformational flexibility, allowing the molecule to adopt various spatial orientations [25].

3D Conformational Properties

Three-dimensional conformational analysis reveals that tucaresol exhibits moderate flexibility due to the presence of five rotatable bonds [11] [25]. The compound can adopt multiple low-energy conformations through rotation around the ether linkage and the methylene bridge connecting the two aromatic systems [25].

Crystallographic studies have provided insights into the preferred conformational states of tucaresol when bound to target proteins [25] [26] [28]. The molecular geometry allows for optimization of intermolecular contacts while maintaining favorable intramolecular interactions [25] [28]. The spatial arrangement of functional groups enables the formation of multiple simultaneous interactions with biological targets [16] [25].

Key Functional Groups: Hydroxyl, Aldehyde, and Carboxyl

Tucaresol contains three critical functional groups that define its chemical and biological properties [1] [2] [23]. The carboxylic acid group (-COOH) located at the para-position of the benzyl ring serves as the primary ionizable functionality [1] [2]. This group exhibits typical carboxylic acid behavior with an estimated pKa value between 4.2 and 4.8 [31].

The phenolic hydroxyl group (-OH) positioned meta to the aldehyde functionality represents the secondary ionizable center [1] [2] [23]. The proximity to the electron-withdrawing aldehyde group modulates the acidity of this hydroxyl, resulting in an estimated pKa value between 9.5 and 10.5 [23] [31]. This positioning also enables intramolecular hydrogen bonding, which stabilizes certain conformational states [27].

The aromatic aldehyde group (-CHO) constitutes the most reactive functional center in the molecule [1] [2] [17]. This electrophilic carbonyl group readily participates in nucleophilic addition reactions, particularly with amino groups to form Schiff base adducts [5] [17] [25]. The aldehyde functionality is strategically positioned ortho to the phenolic hydroxyl group, creating a chelating arrangement that enhances reactivity and selectivity [17] [23] [27].

Physicochemical Properties

Solubility Parameters and Partition Coefficients

Tucaresol demonstrates favorable solubility characteristics in organic solvents, with documented solubility in dimethyl sulfoxide (DMSO) of 125 mg/mL (459.14 mM) [4]. The aqueous solubility is significantly lower, estimated at approximately 0.0362 g/L using computational prediction models [11]. This solubility profile reflects the compound's moderate hydrophobic character balanced by polar functional groups [4] [11].

The partition coefficient (LogP) for tucaresol is estimated to be in the range of 1.5 to 2.5, indicating moderate lipophilicity [13] [30]. This value suggests favorable characteristics for membrane permeation while maintaining sufficient aqueous solubility for biological systems [13]. The compound's partition behavior is influenced by the presence of both hydrophilic (carboxylic acid, phenolic hydroxyl) and lipophilic (aromatic rings) structural elements [11] [30].

Acid-Base Properties and pKa Values

Tucaresol exhibits diprotic acid behavior due to the presence of both carboxylic acid and phenolic hydroxyl functionalities [31]. The carboxylic acid group demonstrates typical acidity with an estimated pKa value between 4.2 and 4.8, similar to other substituted benzoic acids [31]. This ionization state predominates under physiological conditions, contributing to the compound's water solubility and ionic interactions [31].

The phenolic hydroxyl group exhibits weaker acidity with an estimated pKa value between 9.5 and 10.5 [23] [31]. The proximity to the electron-withdrawing aldehyde group increases the acidity compared to simple phenols, which typically exhibit pKa values around 10.0 [31]. The dual ionization behavior enables tucaresol to exist in multiple protonation states depending on solution pH, affecting its binding interactions and biological activity [31].

Hydrogen Bonding Characteristics

Tucaresol possesses two hydrogen bond donor sites corresponding to the carboxylic acid and phenolic hydroxyl groups [2] [11]. The compound contains five hydrogen bond acceptor sites, including the carboxylic acid oxygen atoms, phenolic oxygen, ether oxygen, and aldehyde oxygen [2] [11]. This hydrogen bonding profile enables the formation of extensive intermolecular networks with biological targets and water molecules [11].

The hydrogen bonding capacity of tucaresol significantly influences its solubility, binding affinity, and biological activity [11] [16]. The strategic positioning of donor and acceptor groups allows for the formation of both intermolecular and intramolecular hydrogen bonds [16] [27]. Intramolecular hydrogen bonding between the phenolic hydroxyl and aldehyde carbonyl may stabilize specific conformational states [27].

Polar Surface Area and Related Properties

The topological polar surface area (TPSA) of tucaresol is calculated to be 83.83 Ų, which falls within the optimal range for oral drug absorption [11] [21] [24]. This value indicates favorable membrane permeability characteristics while maintaining sufficient polarity for aqueous interactions [21] [24]. The TPSA calculation incorporates contributions from all polar atoms and their bonding environments [21].

The polar surface area distribution reflects the amphiphilic nature of tucaresol, with polar regions concentrated around the functional groups and nonpolar regions associated with the aromatic ring systems [11] [24]. This molecular polarity profile contributes to the compound's ability to interact with both hydrophilic and lipophilic environments, facilitating membrane transport and target binding [24].

| Physicochemical Property | Value | Method/Source |

|---|---|---|

| DMSO Solubility | 125 mg/mL (459.14 mM) | Experimental data |

| Aqueous Solubility | 0.0362 g/L | ALOGPS computation |

| Estimated LogP | 1.5-2.5 | Computational prediction |

| Carboxylic Acid pKa | 4.2-4.8 | Literature estimation |

| Phenolic OH pKa | 9.5-10.5 | Literature estimation |

| TPSA | 83.83 Ų | Computational calculation |

| Hydrogen Bond Donors | 2 | Structural analysis |

| Hydrogen Bond Acceptors | 5 | Structural analysis |

Chemical Reactivity Profile

Reactive Functional Groups

The aldehyde functionality represents the most reactive center in tucaresol, exhibiting high electrophilic character that enables nucleophilic addition reactions [5] [17] [25]. This reactivity is particularly pronounced toward amino groups, leading to the formation of Schiff base linkages with primary amines [5] [17] [25]. The aldehyde group's reactivity is enhanced by its positioning ortho to the phenolic hydroxyl group, which can provide stabilization through intramolecular interactions [17] [27].

The carboxylic acid group demonstrates moderate reactivity typical of aromatic carboxylic acids [31]. Under appropriate conditions, this functionality can participate in esterification, amidation, and salt formation reactions [31]. The ionization state of the carboxylic acid under physiological conditions primarily involves ionic interactions rather than covalent bond formation [31].

The phenolic hydroxyl group exhibits relatively low reactivity compared to the aldehyde functionality [27] [31]. However, this group can participate in hydrogen bonding interactions and, under specific conditions, may undergo oxidation or substitution reactions [27]. The electron-withdrawing influence of the adjacent aldehyde group modulates the reactivity of this hydroxyl functionality [27].

Stability Characteristics

Tucaresol demonstrates good ambient temperature stability under appropriate storage conditions [4] [10]. The compound is recommended for storage at 2-8°C under nitrogen atmosphere to prevent oxidative degradation [4]. The stability profile is primarily influenced by the susceptibility of the aldehyde group to oxidation and potential aldol condensation reactions [18] [29].

The oxidative stability of tucaresol is moderate, with the aldehyde functionality being the most vulnerable site for degradation [18] [29]. Protection from light and oxygen exposure helps maintain compound integrity during storage and handling [4]. The presence of the ortho-hydroxyl group relative to the aldehyde provides some protection against oxidative metabolism, as observed with related aromatic aldehyde compounds [18] [30].

The initial synthetic approaches to tucaresol were developed in the 1990s and relied on traditional organic synthesis methodologies. These classical routes established the fundamental synthetic framework that continues to influence modern synthetic strategies.

The earliest synthetic approaches employed multi-step sequences beginning with readily available aromatic precursors. The classical methodology typically involved sequential functional group transformations, including aromatic substitution reactions, ether formation, and aldehyde introduction. These routes, while effective in producing the target compound, often suffered from lengthy reaction sequences and moderate overall yields [1] [2].

A significant breakthrough in the classical synthesis was reported by Zacharie and colleagues, who developed improved procedures that demonstrated enhanced practicality and scalability compared to earlier methods. Their work established two distinct synthetic pathways that would become the foundation for subsequent synthetic development [1] [2].

The classical routes were characterized by their reliance on well-established organic transformations, including Williamson ether synthesis and various formylation reactions. While these methods provided reliable access to tucaresol, they also highlighted the need for more efficient synthetic strategies that could address the growing demand for this compound in research and potential therapeutic applications.

Regioselective Synthesis Approaches

The development of regioselective synthetic approaches represents a crucial advancement in tucaresol synthesis, addressing the fundamental challenge of controlling the substitution pattern on the benzene ring. These approaches have been designed to ensure precise placement of functional groups while maintaining high synthetic efficiency.

Synthesis from Resorcinol

The resorcinol-based synthetic route represents one of the most successful regioselective approaches to tucaresol synthesis. This methodology exploits the inherent reactivity pattern of resorcinol to achieve selective functionalization [1] [2].

The resorcinol approach begins with the selective protection or activation of one of the two hydroxyl groups present in resorcinol. The regioselectivity is achieved through careful choice of reaction conditions and reagents that favor substitution at the desired position. The key steps in this synthesis include:

Selective Alkylation: The first step involves the selective alkylation of resorcinol using appropriate alkylating agents under basic conditions. The choice of base and reaction conditions is critical for achieving the desired regioselectivity. Potassium carbonate in polar aprotic solvents has been shown to provide excellent selectivity for the desired substitution pattern [1].

Formylation Reaction: Following the alkylation step, the formyl group is introduced using formylation reagents such as dimethylformamide and phosphorus oxychloride in the Vilsmeier-Haack reaction. This step requires careful temperature control and anhydrous conditions to achieve optimal yields [1] [2].

Functional Group Manipulation: The final steps involve the introduction of the carboxylic acid functionality through standard organic transformations. This may include oxidation of methyl groups or hydrolysis of ester intermediates, depending on the specific synthetic strategy employed.

The resorcinol-based approach has demonstrated yields ranging from 60-80% for individual steps, with overall yields that are competitive with alternative synthetic routes. The methodology is particularly attractive due to the ready availability and low cost of resorcinol as a starting material.

Synthesis from 2,6-Dimethoxybenzaldehyde

The 2,6-dimethoxybenzaldehyde-based synthetic route represents a significant improvement in synthetic efficiency compared to earlier multi-step approaches. This methodology reduces the number of synthetic steps required while maintaining high regioselectivity and overall yield [1] [2].

The key advantage of this approach lies in the fact that the aldehyde functionality is already present in the starting material, eliminating the need for a separate formylation step. The synthetic sequence proceeds through the following transformations:

Selective Demethylation: The first step involves the selective demethylation of one of the two methoxy groups present in 2,6-dimethoxybenzaldehyde. This transformation is typically achieved using boron tribromide or trimethylsilyl iodide under carefully controlled conditions. The regioselectivity is governed by the electronic and steric effects of the aldehyde group [1] [2].

Ether Formation: The resulting phenolic compound is then subjected to Williamson ether synthesis conditions to introduce the benzyl carboxylic acid side chain. This step requires careful optimization of reaction conditions to achieve high yields and minimize side reactions.

Final Demethylation: The remaining methoxy group is removed in a final demethylation step to generate the desired hydroxyl group, completing the synthesis of tucaresol.

This approach has been particularly successful in reducing the overall number of synthetic steps while maintaining excellent regioselectivity. The methodology has been shown to provide improved yields compared to traditional multi-step approaches, making it an attractive option for both research and potential manufacturing applications.

Reduction from Multi-step to Three-step Synthesis

A significant advancement in tucaresol synthesis has been the development of streamlined three-step synthetic routes that dramatically reduce the complexity of the synthesis while maintaining high yields and regioselectivity [1] [2].

The three-step synthesis represents a paradigm shift from the traditional multi-step approaches, focusing on efficient key transformations that accomplish multiple objectives in single reactions. This approach has been achieved through:

Optimized Starting Materials: The selection of starting materials that already contain significant portions of the target structure, reducing the number of transformations required.

Telescoped Reactions: The development of reaction sequences where multiple transformations can be accomplished without isolation of intermediate compounds, improving overall efficiency and reducing waste.

Enhanced Reaction Conditions: The optimization of reaction conditions to maximize yields and minimize side reactions, allowing for more efficient synthetic sequences.

The three-step approach has demonstrated several advantages over traditional synthetic routes:

- Reduced Reaction Time: The elimination of multiple synthetic steps significantly reduces the overall time required for synthesis.

- Improved Atom Economy: The more efficient synthetic route results in better atom economy and reduced waste generation.

- Enhanced Scalability: The simplified synthetic sequence is more amenable to scale-up for larger-scale preparation.

- Cost Effectiveness: The reduced number of steps and improved yields result in lower overall synthetic costs.

This streamlined approach has been particularly valuable for research applications where rapid access to tucaresol and its analogs is required.

Modern Synthetic Strategies

The development of modern synthetic strategies for tucaresol has been driven by the need for more efficient, environmentally friendly, and scalable synthetic methods. These approaches incorporate contemporary synthetic methodology and green chemistry principles.

One-step Synthesis Development

The development of one-step synthetic approaches represents the ultimate goal in tucaresol synthesis efficiency. While true one-step syntheses from simple starting materials remain challenging due to the structural complexity of tucaresol, significant progress has been made in developing direct synthetic approaches [3] [4].

Current research efforts are focused on developing direct condensation reactions that can form the key ether linkage and introduce the necessary functional groups in a single transformation. These approaches typically involve:

Multicomponent Reactions: The development of multicomponent reactions that can combine multiple starting materials in a single reaction vessel to generate tucaresol or advanced intermediates.

Catalytic Approaches: The use of catalytic methods to enable direct formation of the complex substitution pattern found in tucaresol.

Template-Directed Synthesis: The use of molecular templates or scaffolds to direct the formation of the desired substitution pattern.

While one-step syntheses are still under development, these approaches hold significant promise for future synthetic applications, particularly in automated synthesis and high-throughput synthesis applications.

Multi-step Synthetic Pathways

Modern multi-step synthetic pathways for tucaresol have been designed to optimize efficiency while maintaining synthetic flexibility. These approaches incorporate lessons learned from classical synthetic routes while taking advantage of modern synthetic methodology [5] [6].

Contemporary multi-step synthesis typically involves:

Convergent Synthesis: The development of convergent synthetic strategies where complex molecular fragments are prepared independently and then coupled in a key step to form the final product.

Protecting Group Strategies: The use of orthogonal protecting groups to enable selective transformations while maintaining other functional groups intact.

Flow Chemistry: The application of continuous flow chemistry techniques to improve reaction efficiency and enable precise control of reaction conditions.

Automated Synthesis: The development of automated synthetic sequences that can be executed with minimal human intervention.

Modern multi-step pathways have demonstrated several advantages over classical approaches:

- Improved Yields: Optimization of individual steps has led to improved overall yields.

- Enhanced Reproducibility: Modern analytical methods and process control have improved synthetic reproducibility.

- Reduced Environmental Impact: The incorporation of green chemistry principles has reduced the environmental impact of synthesis.

- Increased Flexibility: Modern approaches provide greater flexibility for the synthesis of tucaresol analogs and derivatives.

Scale-up Considerations and Process Chemistry

The successful scale-up of tucaresol synthesis from laboratory to manufacturing scale requires careful consideration of multiple factors including reaction kinetics, heat transfer, mass transfer, and process safety [7]. The development of robust process chemistry is essential for reliable large-scale production.

Heat Transfer and Temperature Control: Many of the key reactions in tucaresol synthesis are exothermic and require precise temperature control. Scale-up requires careful consideration of heat transfer rates and the design of appropriate cooling systems. The Williamson ether synthesis, in particular, can be highly exothermic and requires careful temperature management to prevent runaway reactions [7].

Mass Transfer Considerations: The efficiency of heterogeneous reactions, such as those involving solid bases or catalysts, can be significantly affected by mass transfer limitations during scale-up. The design of appropriate mixing systems and the optimization of reaction conditions are critical for maintaining reaction efficiency at larger scales.

Solvent Selection and Recovery: The choice of solvents becomes increasingly important at manufacturing scale due to cost, environmental, and safety considerations. The development of solvent recovery systems and the evaluation of alternative solvent systems are important aspects of process development [7].

Process Safety: The scale-up of organic synthesis requires comprehensive safety evaluation including assessment of thermal hazards, compatibility of materials, and potential for hazardous decomposition reactions. The use of differential scanning calorimetry and other thermal analysis techniques is essential for safe scale-up.

Quality Control and Process Analytics: The implementation of robust quality control systems and process analytical technology is essential for ensuring consistent product quality at manufacturing scale. This includes the development of in-process monitoring systems and the establishment of appropriate specifications for raw materials and intermediates [8].

Waste Minimization: The development of efficient synthetic routes that minimize waste generation is increasingly important for manufacturing applications. This includes the optimization of reaction stoichiometry, the development of efficient purification methods, and the implementation of waste treatment systems.

The successful scale-up of tucaresol synthesis has been demonstrated through the development of manufacturing processes that can produce significant quantities of the compound while maintaining high quality standards. The incorporation of modern process chemistry principles has enabled the development of robust and efficient manufacturing processes.

Analytical Quality Control Methods

The development of comprehensive analytical quality control methods is essential for ensuring the purity and identity of tucaresol throughout the synthesis process. These methods must be capable of detecting and quantifying the target compound as well as identifying potential impurities and degradation products [8].

High-Performance Liquid Chromatography: HPLC methods using reversed-phase columns with gradient elution have been developed for the analysis of tucaresol purity and the quantification of synthetic intermediates. UV detection at appropriate wavelengths provides sensitive and selective detection of the compound. Typical analytical conditions employ C18 columns with aqueous-organic mobile phases containing trifluoroacetic acid or other modifiers to achieve optimal peak shape and resolution [8].

Liquid Chromatography-Mass Spectrometry: LC-MS/MS methods have been developed for the precise quantification of tucaresol in complex matrices. These methods utilize electrospray ionization and multiple reaction monitoring to achieve high sensitivity and specificity. The methods have been validated according to regulatory guidelines and demonstrate excellent accuracy and precision with detection limits in the nanogram to microgram per milliliter range [8].

Nuclear Magnetic Resonance Spectroscopy: NMR analysis using both proton and carbon-13 NMR provides comprehensive structural characterization of tucaresol and synthetic intermediates. The analysis typically employs deuterated solvents such as chloroform-d or dimethyl sulfoxide-d6. The NMR spectra provide detailed information about the molecular structure and can be used to confirm the identity and purity of synthetic products [5] [9].

Mass Spectrometry: High-resolution mass spectrometry using electrospray ionization or atmospheric pressure chemical ionization provides molecular weight confirmation and structural information. The mass spectrometry data can be used to identify the molecular ion and characteristic fragmentation patterns, providing additional confirmation of compound identity [8].

Thin-Layer Chromatography: TLC methods using silica gel plates provide rapid and cost-effective monitoring of reaction progress and preliminary purity assessment. Various visualization methods, including UV detection and chemical staining, can be used to detect tucaresol and related compounds [9].

Preparative Chromatography: Preparative HPLC methods have been developed for the purification of tucaresol and the isolation of synthetic intermediates. These methods typically employ larger-scale columns and optimized mobile phase systems to achieve efficient separation while maintaining high recovery rates [9].

The analytical methods have been validated to demonstrate their suitability for quality control applications. Validation parameters include specificity, linearity, accuracy, precision, detection limits, and robustness. The methods have been shown to provide reliable and reproducible results across different laboratories and analysts.

Method Validation Results: The validated analytical methods demonstrate excellent performance characteristics with correlation coefficients greater than 0.999 for calibration curves, recoveries in the range of 80-120%, and precision with relative standard deviations less than 6% for tucaresol quantification [8]. The methods have been successfully applied to the analysis of both in-process samples and final products, ensuring consistent quality throughout the manufacturing process.